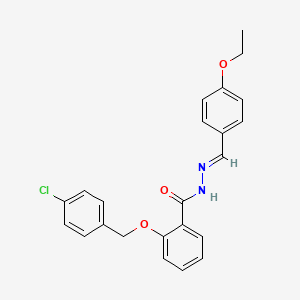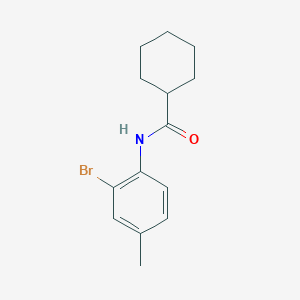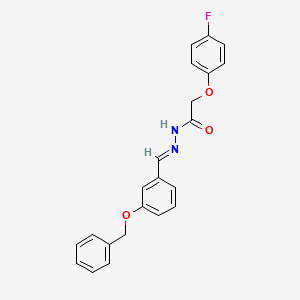
2-((4-Chlorobenzyl)oxy)-N'-(4-ethoxybenzylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Its chemical formula is C21H20N2O3Cl .
- The compound features a benzohydrazide core with two substituents: a chlorobenzyl ether group and an ethoxybenzylidene moiety.
- The presence of both hydrazide and benzylidene functionalities suggests potential reactivity and biological activity.
2-((4-Chlorobenzyl)oxy)-N’-(4-ethoxybenzylidene)benzohydrazide: , is a hydrazide derivative.
Métodos De Preparación
- Synthetic Routes :
- CBEB can be synthesized via condensation reactions between 4-chlorobenzaldehyde and 4-ethoxybenzohydrazide .
- The reaction typically occurs in a solvent (e.g., ethanol or methanol) under reflux conditions.
- Industrial Production :
- While CBEB is not widely produced industrially, it can be prepared on a laboratory scale using the above method.
Análisis De Reacciones Químicas
- Reactivity :
- CBEB is susceptible to various reactions, including:
- Oxidation : It can undergo oxidation to form corresponding oximes or other derivatives.
- Reduction : Reduction of the carbonyl group may yield hydrazine derivatives.
- Substitution : The chlorobenzyl ether group can be substituted with other functional groups.
- CBEB is susceptible to various reactions, including:
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like hydrogen peroxide (H2O2) or chromic acid (H2CrO4) .
- Reduction : Reducing agents such as sodium borohydride (NaBH4) .
- Substitution : Various nucleophiles (e.g., amines, thiols) can replace the chlorobenzyl ether group.
- Major Products :
- Oxidation may yield oximes or hydrazones.
- Substitution reactions can lead to diverse derivatives.
Aplicaciones Científicas De Investigación
- Chemistry : CBEB serves as a building block for designing novel hydrazide-based compounds.
- Biology : It may exhibit antimicrobial or antiproliferative properties.
- Medicine : Research explores its potential as an anticancer agent or enzyme inhibitor.
- Industry : CBEB derivatives could find applications in materials science or drug development.
Mecanismo De Acción
- CBEB’s mechanism likely involves interactions with cellular targets.
- It may inhibit enzymes or modulate signaling pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
- Similar Compounds :
- 4-Chlorobenzohydrazide : Lacks the benzylidene moiety.
- 4-Ethoxybenzohydrazide : Lacks the chlorobenzyl ether group.
- Uniqueness :
- CBEB combines both substituents, making it distinct from related compounds.
: PubChem Compound Summary for 2-((4-Chlorobenzyl)oxy)-N’-(4-ethoxybenzylidene)benzohydrazide. Link : S. S. Patil et al., “Synthesis and biological evaluation of some new benzohydrazide derivatives,” European Journal of Medicinal Chemistry, 2010. Link
Propiedades
Número CAS |
769143-74-0 |
|---|---|
Fórmula molecular |
C23H21ClN2O3 |
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-2-28-20-13-9-17(10-14-20)15-25-26-23(27)21-5-3-4-6-22(21)29-16-18-7-11-19(24)12-8-18/h3-15H,2,16H2,1H3,(H,26,27)/b25-15+ |
Clave InChI |
DRNHFEITWCMGES-MFKUBSTISA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)





![3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001097.png)
